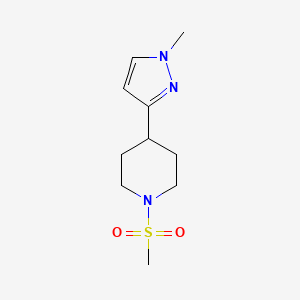

4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-12-6-5-10(11-12)9-3-7-13(8-4-9)16(2,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSDRPXCZBIIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H16N2O2S |

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C=CC(=N1)C(CS(=O)(=O)C)N2CCCCC2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, research indicates that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism of action is often linked to the inhibition of key cell cycle regulators and apoptosis pathways.

Case Study: In Vitro Studies

A study evaluated the efficacy of several pyrazole derivatives, including this compound, against lung and colorectal cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The pyrazole group forms hydrogen bonds with critical residues in the enzyme's active site, leading to decreased kinase activity and subsequent antitumor effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Binding to specific enzymes alters their function, leading to reduced proliferation in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways, promoting cell death in malignant cells.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing further division of cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazole ring is a critical step, often achieved through hydrazine reactions with carbonyl compounds under controlled conditions.

Comparative Activity Table

The following table summarizes the biological activity of various pyrazole derivatives compared to this compound:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | CDK2 |

| Pyrazole derivative A | 10 | CDK2 |

| Pyrazole derivative B | 25 | Bcl-2 |

| Pyrazole derivative C | 30 | AKT |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

Methylsulfonyl vs. Aryl Sulfonyl Groups

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () : Incorporates a bulky 3-(methylsulfonyl)phenyl group at position 4, which may enhance target affinity but reduce solubility. The hydroxyl group introduces hydrogen-bonding capacity, differing from the pyrazole in the target compound .

Pyrazole Substituents

- Target Compound : The 1-methylpyrazol-3-yl group at position 4 provides a planar aromatic system. Pyrazole substituents at the 3-position (vs. 4-position in other analogs) alter steric and electronic interactions with targets .

- 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid () : Features a sulfonyl-linked pyrazole at position 4 and a carboxylic acid at position 3. The carboxylic acid increases hydrophilicity and introduces pH-dependent ionization, contrasting with the neutral methylsulfonyl group in the target compound .

Data Table: Structural and Hypothetical Properties

Preparation Methods

Sulfonylation of Piperidine Precursors

A foundational approach involves sulfonylation of a pre-functionalized piperidine intermediate. For example, N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (16 ) was synthesized via methanesulfonyl chloride treatment of 2-bromo-5-iodopyridin-4-amine (15 ) in dichloromethane with triethylamine as a base. This method achieved a 54% yield, with purification requiring chromatographic separation to isolate the desired regioisomer.

Reaction Conditions:

- Substrate: 2-Bromo-5-iodopyridin-4-amine (15 )

- Sulfonylation Agent: Methanesulfonyl chloride (4.0 equiv)

- Base: Triethylamine (4.8 equiv)

- Solvent: Dichloromethane

- Yield: 54%

This step underscores the importance of stoichiometric base to neutralize HCl byproducts and prevent N-over-sulfonylation.

Cyclization and Ring-Closing Strategies

Base-mediated cyclization is critical for forming the piperidine ring. In one protocol, 4-amino-2-bromo-5-iodopyridine (15 ) underwent Sonogashira coupling with 4-ethynyl-1-methyl-1H-pyrazole (45 ) to form precursor 46 , which was cyclized using potassium tert-butoxide in DMF. The resulting pyrrolopyridine intermediate was then functionalized at the N-1 position with a methylsulfonyl group.

Optimized Cyclization Conditions:

- Base: Potassium tert-butoxide (2.5 equiv)

- Solvent: DMF, 80°C

- Yield: 88% for precursor 46 → cyclized product

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, highlighting yields and critical parameters:

Analytical Characterization and Validation

1H NMR and LC-MS data are critical for verifying intermediate structures. For example, the methylsulfonyl group in 16 exhibited a singlet at δ 3.15 ppm (3H) in 1H NMR, while the pyrazole protons resonated as distinct singlets between δ 7.45–7.80 ppm. MS analysis confirmed molecular ions ([M+H]+) aligned with theoretical values, such as m/z 299 for 15 .

Challenges and Optimization Opportunities

- Regioselectivity in Iodination: Initial iodination of 4-amino-2-bromopyridine (13 ) produced a 1:1 mixture of regioisomers (14 and 15 ), necessitating chromatographic separation.

- Sulfonylation Byproducts: Over-sulfonylation was mitigated by controlled addition of methanesulfonyl chloride at 0°C.

- Solvent Selection: DMF enhanced cyclization efficiency but required careful drying to prevent hydrolysis.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Pyrazole-piperidine coupling typically occurs at 80–100°C to balance reactivity and byproduct suppression .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) achieves >95% purity. Monitor intermediates via TLC .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methylsulfonyl at piperidine-N: δ ~3.0 ppm for CH3SO2) and pyrazole-methyl integration .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., loss of SO2CH3 at m/z 97) .

- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can researchers identify biological targets for this compound?

Answer:

- In vitro binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperidine’s affinity for neurotransmitter targets .

- Kinase profiling : Use fluorescence polarization assays to test inhibition of kinases (e.g., JAK2 or PI3K) linked to pyrazole’s bioactivity .

- Molecular docking : Pre-filter targets using AutoDock Vina with PyMOL visualization, focusing on sulfonamide’s hydrogen-bonding potential .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace methylsulfonyl with acetyl or tert-butyl groups to assess steric/electronic effects on potency .

- Substituent scanning : Introduce halogens (Cl, F) at pyrazole-C4 to evaluate hydrophobic interactions .

- Bioisosteric replacement : Swap piperidine with morpholine or azetidine to probe ring size impact .

- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .

Advanced: How can computational modeling enhance understanding of its mechanism?

Answer:

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to study sulfonyl-piperidine flexibility in aqueous vs. membrane environments .

- QM/MM calculations : Identify transition states for metabolic reactions (e.g., CYP450-mediated oxidation) .

- ADMET prediction : Use SwissADME to optimize solubility (<-3 LogS) and BBB permeability (TPSA <90 Ų) .

Advanced: How to address contradictory data in metabolic stability studies?

Answer:

- In vitro assays : Compare microsomal stability (human vs. rodent) with LC-MS quantification of parent compound depletion .

- Isotope labeling : Track 13C-methylsulfonyl groups to distinguish degradation pathways .

- CYP inhibition assays : Test CYP3A4/2D6 interactions to identify enzyme-mediated instability .

Basic: What methods ensure compound purity for pharmacological testing?

Answer:

- HPLC-DAD : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥99% purity .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- Karl Fischer titration : Ensure <0.1% water content to prevent hydrolysis .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic bridging : Measure plasma exposure (AUC0–24h) and correlate with in vitro IC50 .

- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess brain penetration or off-target accumulation .

- Metabolite profiling : Identify active metabolites via LC-MS/MS and retest their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.